molecular formula C17H16ClN3O2S B2716389 5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-50-4

5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2716389
CAS No.: 900004-50-4
M. Wt: 361.84
InChI Key: DGVMUCOJCGPWMT-UHFFFAOYSA-N
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Description

5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorobenzylthio group and multiple methyl groups attached to a pyrido[2,3-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Chlorobenzylthio Compounds: Compounds with similar thioether linkages but different core structures.

Uniqueness

5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-10-8-19-15-13(16(22)21(3)17(23)20(15)2)14(10)24-9-11-4-6-12(18)7-5-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVMUCOJCGPWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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